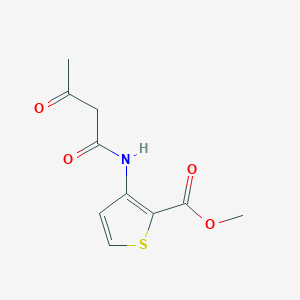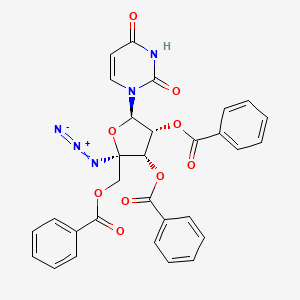
2-(2-Fluorethylthio)-5-methylbenzothiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H10FNS2 and a molecular weight of 227.33 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a fluoroethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-, is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . .
Mode of Action
It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have enormous biological applications , suggesting that this compound may also interact with various biochemical pathways.
Result of Action
It is known that benzothiazole derivatives possess a wide range of pharmacological properties , suggesting that this compound may also have various effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl- plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole typically involves the reaction of 2-mercapto-5-methylbenzothiazole with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the fluoroethyl group.
Substitution: The fluoroethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the fluoroethyl group.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the fluoroethyl group, resulting in different chemical properties.
2-(Ethylthio)-5-methyl-1,3-benzothiazole: Similar structure but without the fluorine atom, leading to different reactivity and biological activity.
2-(Methylthio)-5-methyl-1,3-benzothiazole: Another similar compound with a methylthio group instead of a fluoroethyl group.
Uniqueness
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBBVAZBPFKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)SCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[1,1'-biphenyl]-4-amido}naphthalen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)




![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)

![N-(4-ETHYLPHENYL)-N'-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE](/img/structure/B2485626.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
